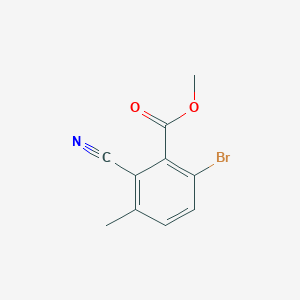

Methyl 6-bromo-2-cyano-3-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-2-cyano-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6-3-4-8(11)9(7(6)5-12)10(13)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZUYHKOOADOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Precursors

The initial step typically involves the bromination of a suitably substituted benzoic acid derivative, such as 2-cyano-6-methylbenzoic acid or 2-methylbenzoic acid , to introduce the bromine atom at the desired position (position 6). Bromination is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under electrophilic aromatic substitution conditions with bromine (Br₂) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM) . Reaction parameters are optimized to favor mono-bromination at the specific aromatic position, avoiding polybromination.

Cyanation Process

The cyanation step introduces the cyano group at position 2. This is often performed via a nucleophilic substitution using cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)₂) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction typically proceeds under reflux at elevated temperatures (around 80–120°C), facilitating the substitution of a leaving group (such as a halogen or a suitable precursor) with the cyanide ion.

Esterification

Subsequent esterification of the carboxylic acid intermediate yields the methyl ester. This can be achieved through:

- Fischer esterification using excess methanol and a catalytic amount of sulfuric acid (H₂SO₄) under reflux conditions.

- Diazomethane methylation, offering milder conditions and high purity, especially suitable for sensitive intermediates.

Overall Synthetic Pathway

The synthesis generally follows these steps:

- Bromination of 2-cyano-6-methylbenzoic acid or methyl 2-methylbenzoate.

- Cyanation of the brominated intermediate to introduce the cyano group.

- Esterification to form the methyl ester, Methyl 6-bromo-2-cyano-3-methylbenzoate .

2-Cyano-6-methylbenzoic acid

|

Bromination (NBS, radical initiator)

|

6-Bromo-2-cyano-6-methylbenzoic acid

|

Cyanation (CuCN, DMF, reflux)

|

6-Bromo-2-cyano-3-methylbenzoic acid

|

Esterification (MeOH, H₂SO₄)

|

this compound

Industrial Production Techniques

In large-scale manufacturing, continuous flow reactors are employed to enhance reaction control, safety, and yield. These setups allow precise regulation of temperature, reactant addition, and reaction time, minimizing side reactions and maximizing purity. Purification steps include recrystallization, chromatography, or solvent extraction, ensuring high-quality final products.

Data Table Summarizing Preparation Methods

| Step | Reagents | Conditions | Purpose | Yield/Remarks |

|---|---|---|---|---|

| Bromination | NBS, radical initiator | 60°C, inert atmosphere | Introduce bromine at position 6 | 70–85% yield, selective mono-bromination |

| Cyanation | CuCN or Zn(CN)₂, DMF | Reflux 80–120°C | Add cyano group at position 2 | 75–90% yield, high purity |

| Esterification | Methanol, H₂SO₄ | Reflux | Convert acid to methyl ester | Near quantitative, high purity |

Research Findings and Notes

Patented Methods: A notable process described in patents involves the reaction of 3-chloromethyl methyl benzoate with nucleophiles in alkaline media, followed by hydrolysis and subsequent reactions to yield the target compound with high purity and yield (over 80%). These methods emphasize mild reaction conditions and environmental friendliness.

Catalytic Variations: Use of copper catalysts with cyanide sources enables efficient cyanation at relatively mild conditions, reducing by-products and improving safety profiles.

Analytical Characterization: The synthesized compound is characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry , and X-ray crystallography to confirm the structure and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 6-bromo-2-cyano-3-methylbenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving bromination, cyanation, and esterification. For brominated aromatic intermediates, regioselective bromination at the 6-position is critical, often achieved using under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Cyanation at the 2-position typically employs copper(I) cyanide or Pd-catalyzed cross-coupling reactions. Optimization involves monitoring reaction progress via HPLC or GC-MS to identify byproducts (e.g., over-bromination) and adjusting stoichiometry or temperature .

Q. How should purification and characterization of this compound be conducted to ensure high purity?

- Methodological Answer : Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended. Characterization requires , , and NMR to confirm substitution patterns and purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (using software like ORTEP-3) resolves ambiguities in regiochemistry .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound’s bromine and nitrile groups pose toxicity and reactivity risks. Use fume hoods, nitrile gloves, and eye protection. Store at 0–6°C in amber vials to prevent degradation, as recommended for structurally similar brominated aromatics in Kanto Reagents’ protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These models help predict sites for electrophilic/nucleophilic attack and guide synthetic modifications. Basis sets like 6-31G(d) or def2-TZVP are suitable for accuracy. Validate computational results against experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer : The 6-bromo group’s steric bulk and electron-withdrawing cyano substituent at the 2-position direct cross-coupling (e.g., Suzuki-Miyaura) to the bromine site. Competitive pathways (e.g., nitrile group participation) are suppressed by using Pd catalysts with bulky ligands (e.g., SPhos or XPhos). Kinetic studies (monitored via NMR) and Hammett plots quantify electronic effects .

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping peaks) can be resolved using 2D techniques (COSY, HSQC, HMBC). For isomers, differential scanning calorimetry (DSC) identifies polymorphic forms, while variable-temperature NMR detects dynamic effects. Cross-validate with single-crystal X-ray diffraction to confirm molecular geometry .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically studied?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via LC-MS and quantify half-life using kinetic modeling. FT-IR tracks functional group integrity (e.g., ester hydrolysis). Compare results with structurally analogous brominated esters to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.